Cas no 89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone)

1-(3-hydroxy-4-nitro-phenyl)ethanone structure
89942-63-2 structure
Nome del prodotto:1-(3-hydroxy-4-nitro-phenyl)ethanone
Numero CAS:89942-63-2
MF:C8H7NO4
MW:181.145482301712
MDL:MFCD06251786
CID:91006
PubChem ID:21719163

1-(3-hydroxy-4-nitro-phenyl)ethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3-Hydroxy-4-nitrophenyl)ethanone
    • Ethanone, 1-(3-hydroxy-4-nitrophenyl)-
    • 1-acetyl-3-hydroxy-4-nitrobenzene
    • 3'-hydroxy-4'-nitro-acetophenone
    • 3-OH-4-NO2-acetophenone
    • 1-(3-Hydroxy-4-nitrophenyl)ethanone (ACI)
    • Acetophenone, 3′-hydroxy-4′-nitro- (7CI)
    • 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
    • 3-Hydroxy-4-nitroacetophenone
    • 3′-Hydroxy-4′-nitroacetophenone
    • 1-(3-hydroxy-4-nitro-phenyl)ethanone
    • 1-(3-Hydroxy-4-nitrophenyl)-ethanone
    • AS-40023
    • AKOS016007051
    • 3'-Hydroxy-4'-Nitro Acephenone
    • SY240838
    • EN300-1838756
    • 3 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -nitroacetophenone
    • 89942-63-2
    • 3'-hydroxy-4'-nitroacetophenone
    • SCHEMBL4305881
    • CS-0094501
    • DTXSID60617310
    • MFCD06251786
    • MDL: MFCD06251786
    • Inchi: 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
    • Chiave InChI: LHGMRIVCXMLBNA-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C=C(O)C([N+](=O)[O-])=CC=1

Proprietà calcolate

  • Massa esatta: 181.03800
  • Massa monoisotopica: 181.038
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 83.1A^2

Proprietà sperimentali

  • Densità: 1.380
  • Punto di fusione: 69-70 ºC
  • Punto di ebollizione: 340.953 °C at 760 mmHg
  • Punto di infiammabilità: 340.953 °C at 760 mmHg
  • PSA: 83.12000
  • LogP: 2.02620

1-(3-hydroxy-4-nitro-phenyl)ethanone Informazioni sulla sicurezza

1-(3-hydroxy-4-nitro-phenyl)ethanone Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

1-(3-hydroxy-4-nitro-phenyl)ethanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019113321-5g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
5g
$735.57 2023-08-31
Alichem
A019113321-25g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
25g
$2339.26 2023-08-31
TRC
A433815-500mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2
500mg
$ 340.00 2022-06-08
Fluorochem
229917-1g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
1g
£220.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165141-1g
1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
89942-63-2 98%
1g
¥193.00 2024-04-26
Enamine
EN300-1838756-1.0g
1-(3-hydroxy-4-nitrophenyl)ethan-1-one
89942-63-2
1g
$714.0 2023-06-02
Chemenu
CM280518-250mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
250mg
$84 2022-05-27
Enamine
EN300-1838756-10g
1-(3-hydroxy-4-nitrophenyl)ethan-1-one
89942-63-2
10g
$855.0 2023-09-19
Aaron
AR00GV9A-250mg
1-(3-hydroxy-4-nitrophenyl)ethanone
89942-63-2 98%
250mg
$6.00 2023-12-13
Ambeed
A466297-250mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 98%
250mg
$6.0 2024-04-16

1-(3-hydroxy-4-nitro-phenyl)ethanone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Acetic anhydride ;  10 min, rt
1.2 Reagents: Nitric acid Solvents: Water ;  0 °C; 30 min, 60 °C
Riferimento
An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR
Wachter, Nanette M.; Khouryawad, Nicole Wedad; Tarbox, Haley E., ACS Symposium Series, 2021, 1376, 67-78

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(7-), nickelatedeca-μ-oxohexa-μ3-oxodi-μ4-oxodi-μ5-oxodi-μ6-oxohexadecao… Solvents: Acetonitrile ,  Water ;  7 h, 70 °C
Riferimento
Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics
Gao, Feixue; Hua, Ruimao, Inorganica Chimica Acta, 2005, 358(13), 4045-4048

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Prussian blue ;  150 s, rt
Riferimento
Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions
Pasnoori, Srinivas; Kamatala, Chinna Rajanna; Mukka, Satish Kumar; Kancharla, Rajendar Reddy, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  90 s, 150 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Vanadium pentoxide as a catalyst for regioselective nitration of organic compounds under conventional and nonconventional conditions
Venkatesham, N.; Reddy, K. Rajendar; Rajanna, K. C.; Veerasomaiah, P., Synthesis and Reactivity in Inorganic, 2014, 44(7), 921-926

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Acetonitrile ;  -5 °C
1.2 Reagents: Potassium nitrate ;  2 - 3 min, 2 bar, 100 °C
Riferimento
Oxalyl chloride/DMF as an Efficient Reagent for Nitration of Aromatic Compounds and Nitro Decarboxylation of Cinnamic Acids in Presence of KNO3 or NaNO2 Under Conventional and Nonconventional Conditions
Kumar, M. Satish; Reddy, K. Rajendar; Rajanna, K. C.; Venkanna, P.; Krishnaiah, G., Synthesis and Reactivity in Inorganic, 2013, 43(8), 977-983

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Calcium carbonate ,  Polyethylene glycol Solvents: Acetonitrile ;  65 s, rt
Riferimento
PEG Assisted Manganese (II) Carbonate as an Efficient Catalyst for Regioselective Nitration of Aromatic Compounds Under Acid Free Conventional and Non-Conventional Conditions Using NaNO2
Krishnaiah, Ganga; Rajanna, Kamatala Chinna; Srinivas, Pasnoori; Chary, Voruvala Sudhakar, Current Catalysis, 2016, 5(1), 11-24

1-(3-hydroxy-4-nitro-phenyl)ethanone Raw materials

1-(3-hydroxy-4-nitro-phenyl)ethanone Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd